molecular formula C19H14N2O4S2 B2523665 N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 941961-97-3

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2523665
CAS No.: 941961-97-3
M. Wt: 398.45
InChI Key: OUMUVDHSDXFKQC-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H14N2O4S2 and its molecular weight is 398.45. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity

One study describes the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating potential applications in developing class III electrophysiological agents for arrhythmias treatment. This research suggests that replacing the methylsulfonylamino group with a 1H-imidazol-1-yl moiety can produce compounds with comparable potency (Morgan et al., 1990).

Orexin Receptor Antagonism

Another study focuses on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, highlighting the pharmacokinetic profile of related benzamide derivatives. This compound's elimination and metabolic pathways provide insight into the development of insomnia treatments (Renzulli et al., 2011).

Supramolecular Gelation

Research on N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators investigates the role of methyl functionality and S⋯O interaction in gelation behavior. This study provides a foundation for developing new materials with potential applications in drug delivery systems (Yadav & Ballabh, 2020).

Antimicrobial and Antifungal Activity

Compounds synthesized from sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives of thiadiazoles, have shown sensitivity to Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential for these compounds in developing new antimicrobial and antifungal drugs (Sych et al., 2019).

Anticancer Evaluation

Another study explores the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against several cancer cell lines, showing moderate to excellent anticancer activity. This research contributes to the ongoing search for effective anticancer agents (Ravinaik et al., 2021).

Mechanism of Action

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S2/c1-27(23,24)14-8-6-12(7-9-14)18(22)21-19-20-15(11-26-19)17-10-13-4-2-3-5-16(13)25-17/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMUVDHSDXFKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.